molecular formula C35H72N5O17+ B14033834 N3-PEG16-Hydrzide

N3-PEG16-Hydrzide

Cat. No.: B14033834
M. Wt: 835.0 g/mol
InChI Key: KFVMMBKYYSJXDS-UHFFFAOYSA-O
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Description

Significance of Poly(ethylene glycol) Architectures in Bioconjugation and Materials Science Research

Poly(ethylene glycol) (PEG) is a polyether compound with a wide range of applications in medicine and industry. wikipedia.org Its structure, consisting of repeating ethylene (B1197577) oxide units, imparts several desirable properties, including hydrophilicity, biocompatibility, and a lack of immunogenicity. msesupplies.comnih.gov These characteristics make PEG an ideal material for use in bioconjugation, the process of covalently linking molecules, and in the development of advanced materials. acs.org

In bioconjugation, PEGylation—the attachment of PEG chains to molecules like proteins, peptides, or small drugs—can enhance the therapeutic properties of these molecules. nih.gov It can improve solubility, extend circulation half-life by reducing renal clearance, and decrease immunogenicity. nih.govgoogle.com In materials science, PEG is utilized to create hydrogels for tissue engineering, as it can form porous scaffolds that are suitable for cell seeding. nih.gov Furthermore, PEG can be incorporated into new materials to impart hydrophilicity and flexibility. nih.gov

The versatility of PEG is further expanded by the ability to modify its terminal functional groups, allowing for the creation of various reactive derivatives for specific applications. nih.gov These can range from simple linear chains to more complex branched or star-shaped architectures. wikipedia.org

Role of Heterobifunctional Linkers in Selective Molecular Assembly for Research Applications

Heterobifunctional linkers are molecules that possess two different reactive functional groups at their termini. This "X-PEG-Y" structure allows for the specific and controlled conjugation of two different chemical entities. cd-bioparticles.net This specificity is a significant advantage over homobifunctional linkers, which have identical functional groups and are primarily used for cross-linking similar molecules.

The utility of heterobifunctional PEG linkers is particularly evident in targeted drug delivery systems. One end of the linker can be attached to a therapeutic agent, while the other end is conjugated to a targeting moiety, such as an antibody or peptide, that directs the therapeutic to a specific site in the body. This targeted approach can enhance the efficacy of the drug while minimizing off-target effects. The synthesis of these linkers often involves a sequential process to introduce different reactive groups at each end of the PEG chain. nih.gov

Specific Context and Research Utility of N3-PEG16-Hydrazide as a Bifunctional Reagent

N3-PEG16-Hydrazide is a prime example of a heterobifunctional linker, featuring an azide (B81097) (N3) group at one end and a hydrazide group at the other, separated by a 16-unit PEG spacer. purepeg.commedchemexpress.eu This specific combination of functional groups and the defined length of the PEG chain make it a valuable tool in various research applications, including the synthesis of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.eu

The azide and hydrazide functional groups are key players in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.

Azide Group (N3): The azide group is a versatile functional group in chemical biology. sigmaaldrich.com It is relatively small and stable under many reaction conditions. nih.gov Its primary utility lies in its ability to participate in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.eunih.gov These reactions are highly efficient and specific, allowing for the formation of stable triazole linkages with molecules containing alkyne groups. medchemexpress.eubroadpharm.com

Hydrazide Group (-C(O)NHNH2): The hydrazide group is a potent nucleophile that can react chemoselectively with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone bonds. oup.comthermofisher.com This reaction is particularly useful for labeling glycoproteins, which can be oxidized to generate aldehyde groups on their carbohydrate moieties. thermofisher.com The resulting hydrazone linkage is stable under most physiological conditions. oup.com

The orthogonality of the azide and hydrazide groups means that they can be reacted selectively and sequentially, providing precise control over the assembly of complex biomolecular conjugates.

The PEG chain in N3-PEG16-Hydrazide serves as more than just a passive linker; it offers several distinct advantages in macromolecular conjugation:

Increased Hydrophilicity and Solubility: PEG is amphiphilic, meaning it is soluble in both water and many organic solvents. rsc.org Conjugating a hydrophobic molecule to a PEG spacer can significantly increase its water solubility, which is often a challenge in drug development. rsc.org

Reduced Aggregation: The hydrophilic nature of the PEG spacer can reduce non-specific hydrophobic interactions between molecules, thereby preventing aggregation and precipitation of the conjugate. rsc.org

Improved Pharmacokinetics: The presence of the PEG chain increases the hydrodynamic volume of the conjugated molecule. rsc.org This increased size reduces renal clearance, leading to a longer circulation half-life in the body. google.comrsc.org

Reduced Immunogenicity: PEGylation can mask the surface of a protein or other biomolecule, preventing its recognition by the immune system and thus reducing its immunogenicity. nih.govgoogle.com

Flexibility and Spacer Length Optimization: The length of the PEG spacer can be precisely controlled, which is crucial for optimizing the properties of the final conjugate. mdpi.com A longer spacer can prevent steric hindrance between the conjugated molecules, ensuring that each component retains its biological activity. mdpi.com The use of monodisperse PEG, like in N3-PEG16-Hydrazide, ensures a uniform product with a defined molecular weight, which is critical for therapeutic applications. msesupplies.comacs.org

Data Tables

Table 1: Properties of N3-PEG16-Hydrazide

Property Value Source
Molecular Formula C35H67N5O17 purepeg.com
Molecular Weight 833.94 g/mol purepeg.com

| Appearance | White Solid or Colorless Liquid | purepeg.com |

Table 2: Functional Group Reactivity

Functional Group Reactive Partner Reaction Type Resulting Linkage
Azide (N3) Alkyne, BCN, DBCO Click Chemistry (CuAAC, SPAAC) Triazole

| Hydrazide | Aldehydes, Ketones | Hydrazone Formation | Hydrazone |

Properties

Molecular Formula

C35H72N5O17+

Molecular Weight

835.0 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium

InChI

InChI=1S/C35H71N5O17/c36-39-35(41)1-3-42-5-7-44-9-11-46-13-15-48-17-19-50-21-23-52-25-27-54-29-31-56-33-34-57-32-30-55-28-26-53-24-22-51-20-18-49-16-14-47-12-10-45-8-6-43-4-2-38-40-37/h36H,1-34H2,(H2,37,38)/p+1

InChI Key

KFVMMBKYYSJXDS-UHFFFAOYSA-O

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)C(=O)NN

Origin of Product

United States

Synthetic Methodologies and Strategic Considerations for N3 Peg16 Hydrazide Production in Academic Research

General Synthetic Routes to Azide- and Hydrazide-Functionalized Poly(ethylene glycol)s

The synthesis of heterobifunctional PEGs like N3-PEG16-Hydrazide involves the selective modification of the terminal hydroxyl groups of a PEG chain. mdpi.com These strategies can be broadly categorized into multi-step pathways to generate precursors and subsequent terminal functionalization.

Multi-Step Synthesis Pathways to N3-PEG16-Hydrazide Precursors

The creation of a PEG chain with different functionalities at each end necessitates a controlled, stepwise approach. A common strategy involves the use of a protecting group on one terminus of the PEG chain while the other is functionalized.

One versatile method begins with the monotosylation of a symmetrical PEG diol. mdpi.com This selective activation of one hydroxyl group allows for the subsequent introduction of an azide (B81097) functionality through reaction with sodium azide. mdpi.commdpi.com The remaining hydroxyl group can then be activated, for example by conversion to a mesylate, to facilitate the introduction of the hydrazide precursor. nih.gov

Another approach involves the use of orthogonally protected PEG building blocks. rsc.org For instance, a PEG monomer can be protected with a dimethoxytrityl (DMTr) group at one end and have a tosyl group at the other. nih.gov Stepwise addition of these monomers allows for the controlled growth of the PEG chain to the desired length, such as 16 ethylene (B1197577) glycol units. rsc.orgnih.gov

A general pathway to a hydrazide derivative often involves the conversion of a carboxylic acid or its activated form with hydrazine (B178648). nih.govmdpi.comresearchgate.net Therefore, a key precursor to N3-PEG16-Hydrazide would be an azide-terminated PEG with a terminal carboxylic acid. This can be achieved by reacting an azide-terminated PEG-alcohol with an appropriate anhydride, such as succinic anhydride, to introduce a terminal carboxylic acid.

Terminal Functionalization Strategies for PEG Chains

The terminal hydroxyl groups of polyethylene (B3416737) glycol are the primary sites for modification. mdpi.comnih.gov A variety of chemical transformations can be employed to introduce azide and hydrazide functionalities.

Introducing the Azide Group:

From a Halide or Sulfonate: A common and efficient method is the nucleophilic substitution of a terminal leaving group, such as a tosylate or mesylate, with sodium azide. mdpi.commdpi.com This reaction is typically performed in a suitable organic solvent.

From an Amine: While less direct, a terminal amine can be converted to an azide via a diazo transfer reaction.

Introducing the Hydrazide Group:

From a Carboxylic Acid or Ester: The most direct route to a hydrazide is the reaction of a carboxylic acid or its corresponding ester with hydrazine hydrate (B1144303). mdpi.comresearchgate.net This reaction is often carried out in an alcohol solvent.

From an Acyl Chloride: An acyl chloride can be reacted with hydrazine to form a hydrazide. raco.cat

Via Curtius Rearrangement: An acyl azide can be converted to an isocyanate through a Curtius rearrangement, which can then be reacted with a suitable protected hydrazine derivative. raco.catresearchgate.net

A plausible synthetic sequence for N3-PEG16-Hydrazide could involve:

Monotosylation of PEG16-diol.

Reaction with sodium azide to form N3-PEG16-OH.

Oxidation of the terminal alcohol to a carboxylic acid, yielding N3-PEG16-COOH.

Reaction of N3-PEG16-COOH with hydrazine hydrate to produce N3-PEG16-Hydrazide.

Control of Poly(ethylene glycol) Monodispersity and its Impact on Research Outcomes

The uniformity of the PEG chain length, or its monodispersity, is a critical factor in the synthesis and application of PEG conjugates. acs.org

Methodologies for Achieving High Purity and Defined PEG Lengths

Traditional polymerization of ethylene oxide results in a mixture of PEG chains with varying lengths, a state known as polydispersity. ucl.ac.be For many research applications, particularly in bioconjugation, a well-defined, monodisperse PEG is highly desirable. acs.org

Several strategies have been developed to synthesize monodisperse PEGs:

Stepwise Iterative Synthesis: This approach involves the sequential addition of single ethylene glycol units or short, defined oligo(ethylene glycol) blocks. nih.govbeilstein-journals.orgacs.org This method allows for precise control over the final chain length. acs.org Solid-phase synthesis has been employed to facilitate purification between steps and avoid chromatography. nih.gov

Chromatographic Purification: Polydisperse PEG mixtures can be subjected to chromatographic techniques, such as size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC), to isolate fractions with a narrow molecular weight distribution. rsc.org

Iterative Exponential Growth: This strategy involves the coupling of two PEG chains of equal length to double the chain length in each cycle, allowing for the rapid synthesis of longer, monodisperse PEGs. acs.org

The purity and defined length of monodisperse PEGs are typically verified by techniques like mass spectrometry (ESI-MS or MALDI-TOF MS) and NMR spectroscopy. nih.govacs.org

Implications of Polydispersity on Conjugate Homogeneity in Research

The use of polydisperse PEG linkers in bioconjugation leads to a heterogeneous mixture of final conjugates. acs.orgucl.ac.beleadinglifetechnologies.com This heterogeneity can have significant consequences for research outcomes:

Difficulty in Characterization: A mixture of conjugates with different PEG chain lengths complicates analytical characterization, making it challenging to determine the precise molecular weight and structure of the product. leadinglifetechnologies.com

Variability in Biological Activity: The length of the PEG chain can influence the biological properties of the conjugate, such as its pharmacokinetics, immunogenicity, and binding affinity. ucl.ac.beacs.org A polydisperse mixture will exhibit a range of these properties, leading to inconsistent and difficult-to-interpret experimental results. leadinglifetechnologies.com

In contrast, the use of monodisperse PEGs, such as N3-PEG16-Hydrazide, ensures the production of a single, well-defined conjugate, leading to more reproducible and reliable research data. acs.orgbiochempeg.com

Scalability and Efficiency of N3-PEG16-Hydrazide Synthesis for Research Demands

For academic research, the ability to synthesize sufficient quantities of N3-PEG16-Hydrazide in a time- and cost-effective manner is crucial.

Strategies to improve efficiency and scalability include:

Chromatography-Free Synthesis: Developing synthetic routes that avoid chromatographic purification at each step can significantly reduce time and solvent consumption. rsc.orgnih.govrsc.org This often involves carefully chosen reactions and precipitation or extraction-based workups.

Convergent Synthesis: A convergent approach, where two smaller, pre-functionalized PEG fragments are coupled, can be more efficient than a linear, stepwise synthesis for producing longer chains.

For many academic labs, purchasing commercially available, pre-functionalized monodisperse PEG precursors, such as HO-PEG16-OH or even N3-PEG16-OH, may be a more efficient option than synthesizing the entire molecule from scratch. The final functionalization steps to introduce the hydrazide can then be performed in-house. This approach balances cost with the need for a well-defined and pure heterobifunctional linker for research applications. purepeg.commsesupplies.com

Chemical Reactivity and Bioorthogonal Ligation Mechanisms of N3 Peg16 Hydrazide in Research Contexts

Azide (B81097) Reactivity in Click Chemistry Methodologies

The azide group of N3-PEG16-Hydrazide is a key component for bioorthogonal ligation, a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. The two most prominent azide-alkyne cycloaddition strategies, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), leverage this reactivity. nih.gov

The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. nih.gov This reaction is widely employed for conjugating molecules due to its reliability, high yields, and the inertness of the resulting triazole bond. nih.govnih.gov The azide functional group on N3-PEG16-Hydrazide readily participates in this transformation, allowing it to be linked to any molecule bearing a terminal alkyne.

The generally accepted mechanism for CuAAC involves the catalysis by a copper(I) species. beilstein-journals.org The catalytic cycle is understood to begin with the formation of a copper(I)-acetylide intermediate from a terminal alkyne. nih.gov This intermediate then reacts with the azide group of a molecule like N3-PEG16-Hydrazide. Subsequent cyclization and protonolysis release the triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. nih.gov

While this fundamental mechanism holds true, research into reactions involving polyethylene (B3416737) glycol (PEG) chains has revealed additional complexities. Some studies suggest that the PEG chain itself can influence the catalytic process. For instance, investigations using molten PEG as a reaction solvent have shown that PEG can act as a chelating agent for the copper ion, protecting the catalytically active Cu(I) state from oxidation to Cu(II), which is inactive. researchgate.netrsc.org This allows the reaction to proceed efficiently even under aerobic conditions. rsc.org Further mechanistic studies have proposed the involvement of binuclear copper complexes, which may act in concert to facilitate azide ligation and cycloaddition. nih.gov The precise structure of the catalytically active species can be complex and dependent on the specific ligands, solvents, and substrates used, making the mechanistic understanding of CuAAC an area of ongoing investigation. beilstein-journals.orgresearchgate.net

Achieving high conversion and yield in CuAAC reactions, particularly with sensitive biomolecules, often requires careful optimization of reaction conditions. Key parameters that are frequently adjusted include the copper source, ligands, reducing agents, and solvent systems. jenabioscience.com

Copper Source and Reducing Agent : The active Cu(I) catalyst can be introduced directly as a salt (e.g., CuI, CuBr), though these are often oxygen-sensitive. beilstein-journals.org A more common and robust method involves generating Cu(I) in situ from a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO4), using a reducing agent. nih.gov Sodium ascorbate (B8700270) is the most frequently used reductant for this purpose. jenabioscience.com

Ligands : Chelating ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency. jenabioscience.com Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand for this purpose. nih.gov In a study focused on the site-specific PEGylation of interferon β-1b, reaction conditions were optimized using TBTA, copper sulfate, and the reducing agent dithiothreitol (B142953) (DTT). nih.gov

The following table summarizes findings from various research applications focused on optimizing CuAAC with PEGylated compounds.

ReactantsCatalyst SystemSolventKey FindingsYield
Azide-containing interferon β-1b + Propargyl-activated PEGsCuSO4, DTT, TBTAAqueous buffer with SDSAddition of unreactive PEG diol reduced required excess of PEG-alkyne to 2:1.High conversion
mPEG-alkyne + 4-azidomethyl-7-methoxycoumarinCu(I)Supercritical CO2Optimal conditions found to be 130 bar, 35 °C, 0.5 catalyst/alkyne molar ratio.82-87% nih.govacs.org
Lipophilic and hydrophilic azides and alkynesCuI, Cu nanopowder, or Cu turningsMolten PEG2000PEG acted as a chelating solvent, protecting Cu(I) from oxidation.Good yields rsc.org
Azide- and Alkyne-functionalized peptidesCuSO4, Sodium AscorbateDMFReaction proceeded efficiently at room temperature.>95% mdpi.com

To overcome the cellular toxicity associated with the copper catalyst required for CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction is a cornerstone of bioorthogonal chemistry, enabling ligations in living cells and organisms. N3-PEG16-Hydrazide is designed to be fully compatible with this methodology, reacting with molecules functionalized with strained alkynes. medchemexpress.eumedchemexpress.cn

The driving force for SPAAC is the high degree of ring strain engineered into a cyclooctyne (B158145) reagent, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). magtech.com.cn This internal strain, which can be around 18 kcal/mol, is released upon the [3+2] cycloaddition reaction with an azide. nih.gov This significant release of energy lowers the activation barrier of the reaction to a point where it can proceed efficiently at physiological temperatures without the need for a catalyst. magtech.com.cn

The reaction is highly selective; the azide group of N3-PEG16-Hydrazide and the strained alkyne react exclusively with each other, ignoring the vast array of other functional groups present in a biological environment. vectorlabs.com This exceptional specificity, combined with the absence of a toxic catalyst, makes SPAAC a powerful tool for applications like cell-surface labeling and in vivo imaging. vectorlabs.comnih.gov

While both CuAAC and SPAAC are powerful ligation techniques, their efficiencies and suitability differ depending on the application. Research has compared these two methods to elucidate their respective advantages and limitations.

A key difference is the reaction rate. CuAAC is generally characterized by faster reaction kinetics than SPAAC. nih.govnih.gov This can be a critical factor in applications requiring rapid conjugation.

In a comparative proteomics study labeling O-GlcNAcylated proteins, both CuAAC and SPAAC were found to be effective. nih.gov However, the study reported that CuAAC provided a higher number of identified proteins and better accuracy. It was suggested that the SPAAC reaction might exhibit a higher background signal, potentially due to side reactions between the strained alkyne and thiol groups on cysteine-containing proteins. nih.gov Conversely, click chemistry has been shown to be more efficient for conjugating antibodies to nanoparticles than traditional methods, with the resulting conjugates exhibiting improved target binding. researchgate.net

The primary advantage of SPAAC remains its superior biocompatibility. The avoidance of copper is essential for applications in living systems. vectorlabs.com Therefore, the choice between CuAAC and SPAAC represents a trade-off between the higher reaction speed and in-vitro efficiency of CuAAC and the critical bioorthogonality of SPAAC for live-cell and in-vivo research. nih.gov

The following table provides a comparative overview of the key features of CuAAC and SPAAC in the context of research applications.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Catalyst Requires Copper(I) catalyst. nih.govCatalyst-free. nih.gov
Biocompatibility Limited in living systems due to copper toxicity. nih.govHighly bioorthogonal and suitable for in vivo use. vectorlabs.com
Reaction Rate Generally faster kinetics. nih.govRelatively slower kinetics. nih.gov
Reactants Terminal Alkyne + Azide. nih.govStrained Cyclooctyne (e.g., DBCO, BCN) + Azide. medchemexpress.eu
Regioselectivity Highly regioselective, yielding the 1,4-disubstituted triazole. nih.govForms a mixture of regioisomers. nih.gov
Potential Side Reactions Oxidative damage to biomolecules from catalyst system. jenabioscience.comPossible reaction of strained alkyne with thiols. nih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with N3-PEG16-Hydrazide

Hydrazide Reactivity for Carbonyl Ligation (Hydrazone Formation)

The hydrazide group is an alpha-nucleophile that exhibits specific reactivity towards carbonyl compounds, namely aldehydes and ketones. This reaction, known as hydrazone ligation, is a cornerstone of bioconjugation due to its high selectivity for carbonyls, which are relatively rare in native biological systems. nih.gov

The formation of a hydrazone bond from the reaction of a hydrazide with an aldehyde or ketone is a well-established condensation reaction that proceeds via a two-step mechanism. orgosolver.comlibretexts.org

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazide group on the electrophilic carbonyl carbon of the aldehyde or ketone. orgosolver.com This attack forms a transient, unstable tetrahedral intermediate known as a carbinolamine. nih.gov

Dehydration: The carbinolamine intermediate then undergoes a dehydration step, where a molecule of water is eliminated. This acid-catalyzed elimination results in the formation of a stable carbon-nitrogen double bond (C=N), creating the final hydrazone conjugate. libretexts.orgorganic-chemistry.org

The rate of hydrazone formation is a critical factor in research applications, particularly under physiological conditions (neutral pH, low reactant concentrations). Kinetic studies have shown that the reaction rate can be slow at neutral pH, which can be a limitation for in vivo studies. nih.gov The breakdown of the tetrahedral intermediate is often the rate-limiting step at this pH. nih.govnih.gov

Several factors influence the reaction kinetics:

Carbonyl Structure: Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. Electron-withdrawing groups adjacent to the carbonyl can also increase reactivity. nih.gov

Catalysis: The reaction can be significantly accelerated by nucleophilic catalysts, with aniline (B41778) being a widely used example. nih.govacs.org More recently, m-phenylenediamine (B132917) (mPDA) has been identified as a superior catalyst, demonstrating an efficiency up to 15 times greater than aniline. acs.orgresearchgate.net This enhanced performance is largely due to its much higher aqueous solubility, which allows for its use at higher concentrations, leading to a significant increase in the observed reaction rate. nih.govacs.org

The table below presents kinetic data for catalyzed ligation reactions, illustrating the significant rate enhancement achieved with catalysts.

CatalystConcentration (mM)Relative Reaction Rate Enhancement (vs. uncatalyzed)Key Findings
NoneN/A1x (baseline)Reaction proceeds slowly at neutral pH.
Aniline100SignificantA standard catalyst, but limited by its aqueous solubility of ~100 mM. nih.govresearchgate.net
m-Phenylenediamine (mPDA)500-750Up to 15x greater than AnilineHighly efficient due to greater solubility, allowing for higher catalyst concentrations and faster ligation. acs.orgresearchgate.net

A key characteristic of the hydrazone bond is its reversible nature, which is highly dependent on pH. researchgate.net

Stability: Hydrazone bonds are generally stable at neutral or slightly alkaline pH (pH 7-8). wikipedia.org This stability is crucial for applications where a durable linkage is required, such as in blood circulation.

Reversibility/Lability: The bond is susceptible to hydrolysis under acidic conditions (pH < 6). nih.govwikipedia.org The rate of hydrolysis increases as the pH becomes more acidic. This pH-dependent lability is exploited in drug delivery systems designed to release a payload within the acidic microenvironments of endosomes or lysosomes (pH ~5.0-6.0) or tumor tissues. wikipedia.org

Studies comparing the hydrolytic stability of different C=N bonds have shown that hydrazones are significantly more susceptible to hydrolysis than oximes. For instance, at a pD of 7.0 (the equivalent of pH in D₂O), the first-order rate constant for the hydrolysis of a methylhydrazone was found to be approximately 600-fold higher than that of a structurally similar oxime, indicating much lower stability. nih.govraineslab.com However, the stability of hydrazones can be influenced by their molecular structure; aromatic hydrazones, for example, can exhibit different stability profiles and may undergo rapid degradation in biological media like plasma. researchgate.net

The table below summarizes the stability of hydrazone bonds under different pH conditions.

pH ConditionBond StabilityTypical Research Application
Acidic (pH 4.5 - 6.0)Labile / ReversibleDrug release in endosomes/lysosomes; dynamic combinatorial chemistry. researchgate.netwikipedia.org
Neutral (pH 7.0 - 7.4)StableBioconjugation in blood plasma; cell surface labeling. wikipedia.org
Alkaline (pH > 8.0)Generally StableStable conjugation for in vitro assays.

Chemoselectivity and Bioorthogonality of N3-PEG16-Hydrazide Reactions in Complex Biological Systems for Research

The utility of N3-PEG16-Hydrazide in complex biological environments stems from the high chemoselectivity and bioorthogonality of its two terminal functional groups. ui.ac.id A bioorthogonal reaction is one that can occur in a living system without interfering with or being affected by native biochemical processes. nih.govresearchgate.net

Hydrazide-Carbonyl Ligation: The reaction between the hydrazide and a carbonyl group is considered bioorthogonal because both functional groups are rare in biological systems in a form that would lead to non-specific reactions. While cells contain many carbonyls (e.g., in sugars), they are often masked as hemiacetals. nih.gov The hydrazide does not react with other common functional groups like amines, thiols, or hydroxyls, ensuring that it selectively ligates only to its intended aldehyde or ketone target. nih.govresearchgate.net

Azide Reactivity: The azide group is arguably the most well-known bioorthogonal handle in chemical biology. nih.gov It is completely absent from and inert to the vast array of functional groups present in cells and organisms. nih.govmdpi.com The azide group of N3-PEG16-Hydrazide can participate in several highly specific ligation reactions, including:

Staudinger Ligation: A reaction with a triarylphosphine to form a stable amide bond. nih.govnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click chemistry" reaction with a terminal alkyne. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with a strained cyclooctyne. mdpi.com

The dual functionality of N3-PEG16-Hydrazide allows for powerful research strategies. For example, a researcher could first use the hydrazide end to capture a protein that has been engineered to contain an aldehyde or ketone. After purification, the azide end remains available for a second, independent bioorthogonal reaction, such as "clicking" on a fluorescent probe or another biomolecule. This chemoselective and bioorthogonal nature ensures that complex, multi-step labeling and assembly processes can be performed with high precision and minimal side reactions in intricate biological settings.

Applications of N3 Peg16 Hydrazide in Advanced Bioconjugation Research Strategies

Protein and Peptide Functionalization Using N3-PEG16-Hydrazide

The dual reactivity of N3-PEG16-Hydrazide provides a powerful platform for the sophisticated functionalization of proteins and peptides, allowing for the introduction of various functionalities with high specificity.

Site-specific modification of proteins is crucial for understanding their function and for the development of protein-based therapeutics. N3-PEG16-Hydrazide facilitates this by enabling two distinct and orthogonal conjugation strategies.

The hydrazide group can be used to target proteins containing or engineered to contain aldehyde or ketone functionalities. A common method involves the mild periodate (B1199274) oxidation of glycosylated proteins, which converts the vicinal diols of sugar residues into reactive aldehydes. researchgate.net These aldehydes can then be specifically targeted by the hydrazide group of N3-PEG16-Hydrazide to form a stable hydrazone linkage. thermofisher.com This approach is particularly valuable for modifying antibodies and other glycoproteins. interchim.fr Alternatively, genetic code expansion techniques can be used to incorporate unnatural amino acids with aldehyde or ketone side chains into the protein structure at specific sites. zoulab.org

The azide (B81097) group on the other end of the PEG linker can then be used for subsequent "click" reactions. For instance, a protein first modified with N3-PEG16-Hydrazide via its hydrazide group can then be conjugated to a molecule containing an alkyne group through CuAAC. nih.govjenabioscience.com This two-step process allows for the site-specific attachment of a wide range of molecules, including fluorophores, imaging agents, or therapeutic payloads. mit.edu

Conversely, a protein can be engineered to contain an alkyne-bearing unnatural amino acid. plos.org In this case, the azide group of N3-PEG16-Hydrazide would be used for the initial "click" reaction, leaving the hydrazide group available for subsequent conjugation to an aldehyde- or ketone-containing molecule. This orthogonal reactivity allows for precise control over the final conjugate's architecture.

The unique properties of N3-PEG16-Hydrazide have spurred the development of novel bioconjugation methodologies. For example, researchers have developed cleavable PEG linkers that allow for the release of a conjugated molecule under specific conditions. nih.gov While N3-PEG16-Hydrazide itself is a stable linker, its application in research has contributed to the broader understanding and design of such advanced tools.

The development of new ligands for CuAAC reactions has also enhanced the utility of azide-containing linkers like N3-PEG16-Hydrazide. rsc.orgrsc.org These ligands improve reaction efficiency and reduce the cytotoxicity of the copper catalyst, making the process more amenable to use with sensitive biological molecules. rsc.org

Table 1: Research Findings in Protein and Peptide Functionalization

Conjugation StrategyKey ReactionTarget Functional Group on ProteinKey Research FindingCitation
Hydrazide-firstHydrazone formationAldehyde (from oxidized glycans or unnatural amino acids)Enables specific labeling of glycoproteins and engineered proteins. thermofisher.comresearchgate.netzoulab.org
Azide-firstCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alkyne (from unnatural amino acids)Provides a highly efficient and bioorthogonal method for protein modification. plos.org
Methodology Development--Development of cleavable linkers and improved CuAAC ligands enhances the versatility of bioconjugation. nih.govrsc.orgrsc.org

Nucleic Acid Modification and Labeling with N3-PEG16-Hydrazide

The functionalization of nucleic acids is essential for a wide range of applications, from diagnostics to therapeutic development. N3-PEG16-Hydrazide offers a versatile platform for the modification and labeling of DNA and RNA.

Oligonucleotides can be functionalized with N3-PEG16-Hydrazide at either the 5' or 3' end. One common method involves introducing a reactive group at the terminus of the oligonucleotide during solid-phase synthesis. eurofinsus.com For example, an aldehyde group can be incorporated, which can then be reacted with the hydrazide moiety of N3-PEG16-Hydrazide. nih.gov

Alternatively, the 3'-end of RNA can be oxidized with sodium periodate to generate aldehyde groups on the ribose sugar, which can then be coupled to the hydrazide. nih.govthermofisher.com The terminal phosphate (B84403) group on the 5' end of RNA can also be activated with a carbodiimide, like EDC, to react with a hydrazide. nih.gov

Once the oligonucleotide is functionalized with the azide-terminated PEG linker, the azide group can be used in "click" reactions to attach a variety of labels or other molecules of interest. labinsights.nl This two-step approach provides a high degree of flexibility in designing complex oligonucleotide conjugates.

N3-PEG16-Hydrazide can be used in research to conjugate various molecules to the sgRNA. For example, a fluorescent dye could be attached to track the delivery and localization of the sgRNA within cells. This is achieved by first functionalizing the sgRNA with a reactive group that can be coupled to the hydrazide or azide of the linker. The other end of the linker can then be used to attach the desired molecule. This PEGylated modification could also potentially improve the stability and delivery of the sgRNA.

Table 2: Research Findings in Nucleic Acid Modification

BiomoleculeFunctionalization SiteReaction ChemistryPotential ApplicationCitation
Oligonucleotide5' or 3' terminusHydrazone formation, CuAACDevelopment of nucleic acid probes and diagnostics. eurofinsus.comnih.gov
RNA3' terminusPeriodate oxidation followed by hydrazone formationLabeling of RNA for imaging and tracking studies. nih.govthermofisher.com
sgRNA (for CRISPR)-Orthogonal azide and hydrazide chemistryConjugation of functional molecules to improve delivery and tracking of gene editing tools. researchgate.netfrontiersin.org

Oligosaccharide and Glycoconjugate Research Using N3-PEG16-Hydrazide

The study of oligosaccharides and their conjugates (glycoconjugates) is a rapidly growing field with implications for immunology, cell biology, and drug development. nih.govnih.gov N3-PEG16-Hydrazide is a valuable tool in this area due to the specific reactivity of its hydrazide group with carbohydrates.

Reducing sugars, which have a free hemiacetal group, exist in equilibrium with an open-chain form that contains an aldehyde. This aldehyde can be directly targeted by the hydrazide group of N3-PEG16-Hydrazide to form a hydrazone bond. nih.gov This allows for the direct conjugation of the PEG-azide linker to the reducing end of an oligosaccharide.

For non-reducing sugars or for creating internal linkages, periodate oxidation can be used to generate aldehyde groups within the oligosaccharide structure, which can then be reacted with the hydrazide. interchim.fr

Once the oligosaccharide is labeled with the azide-terminated PEG linker, the azide can be used to conjugate it to other molecules, such as proteins or surfaces, using "click" chemistry. This approach is used in the development of synthetic vaccines, where a specific oligosaccharide antigen is attached to a carrier protein to elicit a stronger immune response. nih.gov It is also used in the creation of glycoarrays for studying carbohydrate-protein interactions.

Table 3: Research Findings in Oligosaccharide and Glycoconjugate Research

ApplicationKey ReactionSignificanceCitation
Labeling of reducing sugarsDirect hydrazone formation with the open-chain aldehyde formAllows for site-specific conjugation to the reducing end of an oligosaccharide. nih.gov
Creation of glycoconjugatesPeriodate oxidation followed by hydrazone formation and subsequent click chemistryEnables the synthesis of complex glycoconjugates for applications such as synthetic vaccine development. interchim.frnih.gov
Glycoarray fabricationImmobilization of azide-labeled oligosaccharides onto alkyne-functionalized surfacesFacilitates high-throughput screening of carbohydrate-binding proteins. nih.gov

Chemical Glycoengineering Methodologies

Chemical glycoengineering involves the modification of glycans on cell surfaces or on purified glycoproteins for research purposes. N3-PEG16-Hydrazide serves as a critical linker in these methodologies. One common strategy is to introduce a bioorthogonal chemical reporter, such as a ketone or aldehyde, onto the cell surface through metabolic labeling. For instance, cells can be cultured with an unnatural sugar analog that gets incorporated into the glycan structures on the cell membrane.

Once these carbonyl groups are expressed on the cell surface, they become chemical handles for conjugation. The hydrazide end of N3-PEG16-Hydrazide can specifically react with these aldehydes or ketones to form a stable hydrazone bond. medchemexpress.eunih.gov This reaction effectively decorates the cell surface with PEG chains terminating in an azide group. These azide-functionalized cells can then be used in subsequent bioorthogonal reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC), to attach imaging agents, affinity tags, or other biomolecules containing a strained alkyne (e.g., DBCO or BCN). medchemexpress.euresearchgate.net This multi-step approach allows for the precise chemical modification of cell surfaces, enabling detailed studies of glycan biology.

Synthesis of Glycoprotein (B1211001) Analogs for Research Studies

The synthesis of homogeneous glycoprotein analogs is essential for understanding the specific roles of glycans in protein function, stability, and recognition events. nih.gov N3-PEG16-Hydrazide provides a modular linker for constructing these complex biomolecules. The synthesis can be approached by connecting a glycan component to a peptide or protein backbone using the linker.

A typical strategy involves two key steps:

Glycan Functionalization: A purified oligosaccharide can be chemically or enzymatically modified to introduce an aldehyde group, often by periodate oxidation of a terminal sialic acid residue. The hydrazide moiety of N3-PEG16-Hydrazide is then reacted with this aldehyde, resulting in a PEGylated glycan that now bears a terminal azide group. medchemexpress.eu

Peptide/Protein Conjugation: A peptide or protein is separately synthesized or modified to incorporate a reaction partner for the azide, most commonly an alkyne group (e.g., propargylglycine). The azide-functionalized glycan is then "clicked" onto the alkyne-modified peptide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or SPAAC reaction. medchemexpress.eu

This synthetic route allows for precise control over the site of glycosylation and the structure of the attached glycan, leading to the production of well-defined glycoprotein analogs for detailed biochemical and functional studies. rsc.orgrsc.org

Table 1: Bifunctional Reactivity of N3-PEG16-Hydrazide in Glycoprotein Analog Synthesis This table outlines the reactive ends of the N3-PEG16-Hydrazide linker and their corresponding reaction partners in the synthesis of glycoprotein analogs.

Linker Functional Group Reactive Partner on Biomolecule Resulting Bond Typical Application
Hydrazide Aldehyde or Ketone Hydrazone Attaching the linker to an oxidized glycan. nih.govnih.gov

| Azide | Terminal or Strained Alkyne | Triazole | "Clicking" the glycan-linker construct to a modified peptide/protein. medchemexpress.eu |

Development of Antibody Conjugates for Research Tools and Probes

Linker Design for Antibody-Based Research Reagents

N3-PEG16-Hydrazide is an exemplary linker for designing modern antibody-based research reagents. Each component of its structure serves a distinct and vital purpose.

Hydrazide Group: Provides a reactive handle to conjugate a payload molecule. Many fluorescent dyes, biotinylation reagents, and small molecules can be purchased or synthesized with an accessible aldehyde or ketone group, allowing for a straightforward conjugation reaction with the hydrazide to form a stable bond. medchemexpress.eunih.gov

PEG16 Spacer: The polyethylene (B3416737) glycol chain is hydrophilic, which helps to mitigate the aggregation often caused by conjugating hydrophobic payloads to an antibody. axispharm.com This improved solubility is crucial for the reliability and performance of the final conjugate. The length of the PEG16 chain also provides significant spatial separation between the antibody and the payload, which can reduce the risk of the payload interfering with the antibody's antigen-binding site. biochempeg.com

Azide Group: This group serves as a bioorthogonal handle for the final conjugation step to the antibody. Its ability to undergo highly specific click chemistry reactions is central to creating well-defined conjugates. medchemexpress.eu

Table 2: Functional Breakdown of the N3-PEG16-Hydrazide Linker Components This table details the role of each part of the N3-PEG16-Hydrazide molecule in the context of creating antibody conjugates.

Component Key Property Function in Antibody Conjugate Design
N3 (Azide) Bioorthogonal reactivity Enables highly specific, site-selective attachment to an alkyne-modified antibody via click chemistry. nih.gov
PEG16 Hydrophilic, flexible, defined length Improves solubility, reduces aggregation, and provides spatial distance between the antibody and payload. axispharm.com

| Hydrazide | Carbonyl-reactive | Allows for stable attachment of payload molecules (e.g., dyes, tags) that contain an aldehyde or ketone. nih.govethernet.edu.et |

Strategies for Homogeneous Conjugation in Research Studies

A major challenge in creating antibody conjugates is achieving homogeneity, meaning a uniform number of probes are attached to each antibody at specific sites. Traditional methods that target native lysine (B10760008) or cysteine residues often result in heterogeneous mixtures, where antibodies have varying numbers of probes attached at different locations, leading to inconsistent performance. nih.gov

N3-PEG16-Hydrazide is ideally suited for modern strategies that produce homogeneous conjugates. The key is the combination of its azide group with site-specific antibody modification techniques.

One advanced strategy involves introducing a single, bioorthogonally reactive alkyne group into the antibody at a predetermined site. This can be achieved by:

Enzymatic Modification: Using enzymes like transglutaminase to attach a small molecule containing an alkyne to a specific glutamine residue. rsc.org

Unnatural Amino Acid Incorporation: Expressing the antibody in engineered cells that incorporate an alkyne-containing unnatural amino acid (e.g., p-azido-L-phenylalanine) into its sequence at a genetically encoded position.

Once the antibody is equipped with a single alkyne handle, a payload-linker construct (e.g., a fluorescent dye pre-conjugated to N3-PEG16-Hydrazide via its hydrazide end) can be attached. The azide on the linker reacts exclusively with the alkyne on the antibody, resulting in a homogeneous product with a precise drug-to-antibody ratio (DAR) of 1 (or 2 for a typical IgG with two modified sites). thno.orgresearchgate.net This precise control ensures that the resulting research probes have consistent properties, leading to more reliable and reproducible experimental outcomes.

Table 3: Comparison of Conjugation Strategies This table compares traditional heterogeneous conjugation with modern, homogeneous strategies facilitated by linkers like N3-PEG16-Hydrazide.

Feature Traditional (e.g., Lysine) Conjugation Site-Specific (Click Chemistry) Conjugation
Target Residue Multiple naturally occurring lysines. nih.gov A single, specifically introduced alkyne.
Reaction Amine-reactive chemistry (e.g., NHS ester) Azide-alkyne click chemistry. nih.gov
Homogeneity Heterogeneous (variable DAR and sites) Homogeneous (defined DAR and site). thno.orgresearchgate.net
Role of N3-PEG16-Hydrazide Not applicable The azide group on the linker enables the specific conjugation reaction.

| Reproducibility | Low to moderate | High |

N3 Peg16 Hydrazide in the Design and Functionalization of Advanced Materials for Academic Research

Hydrogel Synthesis and Modification Using N3-PEG16-Hydrazide Crosslinking

Hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water, are extensively studied as scaffolds for tissue engineering and controlled drug release. researchgate.netnih.gov The properties of a hydrogel are largely determined by the nature of its crosslinks. Bifunctional linkers like N3-PEG16-Hydrazide offer precise control over network formation and subsequent modification.

Formation of Dynamic Covalent Hydrogels for Biomaterial Research

Dynamic covalent chemistry involves the formation of covalent bonds that are reversible, allowing materials to adapt, self-heal, or be injected. mdpi.comchemrxiv.org The hydrazide group of N3-PEG16-Hydrazide is instrumental in forming dynamic covalent hydrogels through its reaction with polymers functionalized with aldehyde groups. nih.gov

This reaction forms a pH-sensitive hydrazone bond. mdpi.com At neutral or physiological pH, the hydrazone linkage is stable, providing mechanical integrity to the hydrogel network. However, under mildly acidic conditions, the equilibrium can shift, leading to the cleavage of these bonds and dissolution of the gel. nih.gov This property is highly desirable for creating injectable hydrogels that can be delivered in a minimally invasive manner and for designing materials that respond to specific biological microenvironments. nih.gov

Research on hyaluronic acid (HA) based granular hydrogels has demonstrated the utility of hydrazone crosslinking. nih.gov By mixing microgels functionalized with aldehyde groups and microgels functionalized with hydrazide groups, an adhesive and injectable granular hydrogel with enhanced mechanical integrity was formed. nih.gov The dynamic nature of the inter-particle hydrazone bonds allowed the material to be extruded through a needle while maintaining structural stability post-injection. nih.gov This approach highlights how the hydrazide moiety can be used to create robust yet dynamic biomaterials.

Table 1: Research Findings in Dynamic Covalent Hydrogels Using Hydrazone Chemistry

Polymer Backbone Complementary Functional Group Crosslinking Chemistry Key Research Finding Reference
Hyaluronic Acid (HA) Aldehyde Hydrazone Bond Formation Created injectable, self-healing granular hydrogels with enhanced mechanical stability due to dynamic covalent inter-particle crosslinks. nih.gov
Alginate Aldehyde Hydrazone Bond Formation Viscoelastic properties of the hydrogel could be tuned by altering the ratio of hydrazide to aldehyde groups and the overall polymer concentration. biorxiv.org
4-arm PEG Aldehyde Acylhydrazone Bond Combined with Diels-Alder chemistry to form a dual cross-linked network with both structural integrity and self-healing properties. nih.gov

Post-Functionalization of Hydrogels for Cell Culture and Tissue Engineering Models

A significant advantage of using a heterobifunctional linker like N3-PEG16-Hydrazide is the ability to perform post-functionalization. After the hydrogel network is formed using the hydrazide-aldehyde reaction, the azide (B81097) groups distributed throughout the gel matrix remain available for further modification. This allows for the covalent attachment of bioactive molecules under mild, bioorthogonal conditions, a critical requirement for creating sophisticated cell culture and tissue engineering models. nsf.gov

The azide moiety can be targeted using "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst. nih.govresearchgate.net Researchers can introduce biomolecules, such as cell-adhesion peptides (e.g., Arg-Gly-Asp or RGD), growth factors, or enzymes, that have been pre-modified with a cyclooctyne (B158145) group. nsf.gov This strategy enables the precise spatial and temporal control over the presentation of biological signals within the hydrogel scaffold, thereby guiding cell behavior such as adhesion, proliferation, and differentiation. nsf.govsigmaaldrich.cn This method of modifying an existing hydrogel avoids altering the bulk properties of the material while adding specific biological functionality. nih.gov

Surface Functionalization for Biosensors and Microfluidic Devices in Research

The ability to precisely modify surfaces is fundamental to the development of advanced biosensors and microfluidic devices. nih.govmdpi.com N3-PEG16-Hydrazide provides a molecular bridge for covalently attaching biological recognition elements to solid supports, while the PEG chain minimizes non-specific interactions. nih.govkuleuven.be

Covalent Attachment to Solid Supports via Azide and Hydrazide Moieties

The dual functionality of N3-PEG16-Hydrazide allows for versatile strategies to anchor biomolecules to various substrates used in biosensing, such as gold, silicon, or polymers. mdpi.comkuleuven.be

Via the Hydrazide Group: The hydrazide end can be used to immobilize the linker onto surfaces that have been functionalized with aldehyde or ketone groups. thermofisher.com For instance, glass or silicon surfaces can be treated with aldehyde-terminated silanes. The linker then reacts to form a stable hydrazone bond, presenting a surface covered in azide groups ready for further functionalization. thermofisher.com This chemistry is also particularly useful for orienting glycoproteins, like antibodies, by first oxidizing their carbohydrate regions (often in the Fc domain) to create aldehyde groups, which then react with the hydrazide. thermofisher.com

Via the Azide Group: Alternatively, the azide end can be attached to surfaces modified with alkyne groups using click chemistry. nih.govnih.gov This creates a surface decorated with reactive hydrazide groups. This approach is highly efficient and forms a very stable triazole linkage. nih.gov

Table 2: Research Examples of Covalent Attachment Chemistries for Surface Functionalization

Creation of Bio-Interfaces for Analytical Research

A well-defined bio-interface is crucial for the sensitivity and specificity of any biosensor. nih.govrsc.org The primary goals are to maximize the activity of the immobilized bioreceptor (e.g., antibody, aptamer) while preventing non-specific fouling from other components in a complex sample like blood or urine. nih.gov

The N3-PEG16-Hydrazide linker is well-suited for this purpose. Once covalently attached to the solid support, the long, hydrophilic PEG16 chain forms a flexible, water-soluble layer that acts as a barrier to protein adsorption and cell adhesion, thereby creating an antifouling surface. nih.govkuleuven.be The terminal functional group (either azide or hydrazide, depending on the attachment strategy) extends away from the surface, providing an accessible point for conjugating the desired bioreceptor with minimal steric hindrance. This controlled orientation and separation from the surface helps preserve the biological activity of the receptor, leading to improved sensor performance. mdpi.com

Nanoparticle and Nanomaterial Functionalization with N3-PEG16-Hydrazide

Functionalizing the surface of nanoparticles (NPs) is essential for their application in fields like targeted drug delivery and molecular imaging. nih.govnih.gov N3-PEG16-Hydrazide serves as a versatile linker to attach targeting ligands or other molecules to the NP surface. biochempeg.com

The functionalization process can be tailored based on the nanoparticle's chemistry. For example, polymeric nanoparticles like those made from polylactide (PLA) can be fabricated in the presence of a PLA-PEG-N3-Hydrazide conjugate. During the formulation process, the PLA block incorporates into the nanoparticle core, leaving the PEG-N3-Hydrazide chain extending from the surface into the aqueous phase. nih.gov This "one-pot" method allows for the straightforward creation of nanoparticles with reactive handles.

Once the nanoparticles are coated with the N3-PEG16-Hydrazide linker, one of the terminal groups is used for anchorage while the other is free for further conjugation. For instance, if the hydrazide group is used to bind to the nanoparticle, the azide group can be used to "click" on a targeting molecule, such as folic acid or an antibody fragment, that has been modified with an alkyne. nih.gov This targeted functionalization enhances the accumulation of nanoparticles at specific sites in the body, such as tumors. nih.gov In another application, magnetic nanoparticles functionalized with a high density of hydrazine (B178648) groups have shown great potential for the specific enrichment of glycopeptides from complex biological samples for analysis. rsc.org

Table 3: Applications of Functionalized Nanomaterials in Research

Nanoparticle Core Linker Chemistry Functionalization Goal Research Application Reference
Polylactide (PLA) PLA-PEG-Ligand Simultaneous incorporation of targeting ligands (biotin, folic acid). Targeted drug delivery to tumors. nih.gov
Iron Oxide (Fe3O4) Hydrazine functionalized polymer brushes High-density surface for specific binding. Enrichment of glycopeptides from biological samples. rsc.org
Superparamagnetic Iron Oxide (SPIONs) PEGylation Increase hydrophilicity and stability. MRI contrast enhancement. nih.gov
Mesoporous Silica (mSiO2) PEG, Thiol, NOTA-64Cu Attachment of antibodies and radiotracers. Targeted PET imaging of breast cancer cells. nih.gov

Surface PEGylation of Nanocarriers for Research Applications

PEGylation, the process of attaching polyethylene (B3416737) glycol chains to a surface, is a cornerstone strategy in the design of nanocarriers for biological research. It imparts a hydrophilic shield that can improve the stability and biophysical properties of nanoparticles. researchgate.netmdpi.com The integration of a PEG layer is known to reduce nonspecific protein adsorption (opsonization), which in turn helps nanocarriers evade clearance by the immune system, a critical factor in many research models. researchgate.netmdpi.com

N3-PEG16-Hydrazide is particularly well-suited for the covalent PEGylation of nanocarriers. The hydrazide functional group allows for direct conjugation to nanoparticle surfaces that are either inherently rich in or have been chemically modified to present aldehyde or ketone groups. nih.govnih.gov This reaction forms a stable hydrazone bond, securely anchoring the PEG linker to the nanocarrier. researchgate.net The result is a nanoparticle coated with a dense layer of PEG chains, with the terminal azide group of the linker exposed and available for subsequent modifications. This creates a versatile platform for further functionalization, a process often desired in the construction of complex research tools. labinsights.nl

The monodisperse nature of the 16-unit PEG chain ensures uniformity in the length of the grafted chains, which is crucial for controlling the surface properties of the modified nanocarrier. msesupplies.com The density and conformation of the PEG layer—whether it adopts a "mushroom" or "brush" conformation—are dependent on factors like the grafting density and the PEG chain length, which have a profound impact on the nanoparticle's interactions with its biological environment. researchgate.netnih.gov

PropertyEffect of PEGylationUnderlying Mechanism
Colloidal StabilityEnhancedThe hydrophilic PEG layer provides steric hindrance, preventing aggregation of nanoparticles in biological media. mdpi.com
Protein AdsorptionReducedThe neutral, hydrophilic surface minimizes opsonization by creating a hydration layer that repels proteins. researchgate.netnih.gov
Immune System EvasionImprovedReduced protein adsorption leads to decreased recognition and clearance by macrophages of the reticuloendothelial system (RES). mdpi.com
Circulation TimeIncreasedBy evading the immune system, nanoparticles can remain in circulation longer, which is critical for reaching target sites in research models. utoronto.ca

Conjugation of Targeting Ligands to Nanomaterials for Research Models

A primary goal in the development of advanced nanomaterials for research is the ability to target specific cell types or tissues. mdpi.comutoronto.ca This "active targeting" is achieved by decorating the nanoparticle surface with ligands—such as peptides, antibodies, or small molecules—that bind to specific receptors overexpressed on the target cells. nih.govnih.gov N3-PEG16-Hydrazide serves as an ideal linker for this purpose, bridging the nanocarrier and the targeting ligand.

Following the surface PEGylation of a nanocarrier using the hydrazide terminus of the linker, a surface rich in azide (N3) groups is created. This azide functionality is a key component for click chemistry, a class of reactions known for their high efficiency, specificity, and mild reaction conditions. labinsights.nl Specifically, the azide group can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a targeting ligand that has been pre-functionalized with an alkyne or a strained cyclooctyne group, respectively. labinsights.nlmedchemexpress.com This reaction forms a highly stable triazole linkage, covalently attaching the ligand to the distal end of the PEG chain. biochempeg.com

This two-step conjugation strategy—first PEGylation via the hydrazide, then ligand attachment via the azide—provides a robust and controllable method for producing "smart" nanoparticles for research. nih.gov These targeted nanocarriers are invaluable in research models for studying receptor-mediated endocytosis, evaluating the efficacy of cell-specific delivery platforms, and investigating complex biological pathways. mdpi.com

Targeting Ligand ClassExampleTarget Receptor/Cell Type (in Research Models)Conjugation Chemistry
Small MoleculesFolic AcidFolate Receptor (overexpressed on many cancer cells) nih.govAlkyne-modified folate attached to azide-functionalized surface via Click Chemistry.
PeptidesRGD (Arginine-Glycine-Aspartic acid)Integrins (involved in cell adhesion and signaling) Alkyne-modified RGD peptide attached to azide-functionalized surface via Click Chemistry.
AptamersNucleic Acid AptamersSpecific cell-surface proteinsAlkyne-modified aptamer attached to azide-functionalized surface via Click Chemistry.
AntibodiesAnti-EGFR Antibody FragmentEpidermal Growth Factor Receptor (EGFR) mdpi.comAlkyne-modified antibody fragment attached to azide-functionalized surface via Click Chemistry.

Polymer Architecture and Material Property Modulation Through N3-PEG16-Hydrazide Integration in Research

Beyond surface modification, N3-PEG16-Hydrazide can be integrated directly into the structure of polymers to control their architecture and, consequently, their bulk material properties. numberanalytics.com Polymer architecture—the arrangement of monomer units in linear, branched, or cross-linked structures—is a critical design parameter that dictates the mechanical, chemical, and physical behavior of the final material. numberanalytics.comumn.edu

The distinct azide and hydrazide functionalities of the linker allow it to act as a versatile building block in polymer synthesis. For instance, it can be used as a cross-linking agent to form hydrogels. nih.gov In a research setting, a polymer backbone could be synthesized with pendant aldehyde groups, while another could possess alkyne groups. The introduction of N3-PEG16-Hydrazide could then "click" the alkyne-containing chains together while simultaneously forming hydrazone cross-links with the aldehyde-containing chains. The density of these cross-links, controlled by the amount of linker added, would directly modulate the hydrogel's properties, such as its swelling ratio, degradation rate, and mechanical stiffness. rsc.org

Furthermore, N3-PEG16-Hydrazide can be used to create graft copolymers, where the PEG linker forms side chains on a primary polymer backbone. caltech.edu The ability to precisely control the grafting density and distribution using advanced polymerization techniques can influence the polymer's self-assembly into complex nanostructures. umn.edu The hydrophilic PEG side chains, each terminating in a reactive azide or hydrazide group, can influence the solubility of the entire polymer and provide sites for further functionalization. This control over architecture allows researchers to tailor material properties, such as creating surfaces with high resistance to protein fouling or designing materials with stimulus-responsive behavior. nih.govrsc.org The defined length of the PEG16 unit provides a precise spacer, influencing chain packing and the resulting macroscopic properties of the material. caltech.edu

Architectural Feature Enabled by N3-PEG16-HydrazideResulting Material PropertyResearch Application
Cross-linking AgentTunable mechanical strength, swelling behavior, and degradation kinetics. rsc.orgCreating hydrogels for 3D cell culture or as scaffolds in tissue engineering research. nih.gov
Grafting Agent (Comb/Brush Polymers)Modified solubility, controlled self-assembly, and enhanced antifouling efficacy. nih.govumn.eduDeveloping advanced coatings with resistance to biofouling or creating nanostructured materials.
Functional Pendant GroupIntroduction of specific reactive sites (azide or hydrazide) throughout a polymer matrix.Designing functional polymers for affinity chromatography or as a basis for creating sensor materials.
Block Copolymer ComponentControl over microphase separation and formation of ordered nanodomains (e.g., lamellae, micelles). caltech.eduInvestigating the self-assembly of amphiphilic block copolymers for drug delivery systems.

N3 Peg16 Hydrazide in Emerging Chemical Biology and Probe Development Research

Design Principles of PROTAC Linkers Incorporating N3-PEG16-Hydrazide

PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. broadpharm.com A PROTAC is composed of a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a linker that connects them. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). mtoz-biolabs.com

Role of PEG Length and Rigidity in PROTAC Design for Research

The length and flexibility of the PEG linker are crucial design parameters in PROTAC development. The 16-unit PEG chain of N3-PEG16-Hydrazide provides a significant extension, which can be essential for spanning the distance between the binding sites of the target protein and the E3 ligase to form a productive ternary complex. nih.gov Research has shown that there is often an optimal linker length for maximal degradation efficiency, and this length is target-dependent. broadpharm.comnih.govub.edu For instance, studies on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for efficacy. broadpharm.comnih.gov While linkers that are too short may cause steric hindrance, excessively long linkers might not provide additional benefits and could lead to unproductive binding modes. rsc.org

The PEG16 chain in N3-PEG16-Hydrazide offers considerable flexibility, which can be advantageous in allowing the warhead and anchor to adopt an optimal orientation for ternary complex formation. precisepeg.com However, high flexibility can also introduce a high conformational entropy cost upon binding. In some cases, more rigid linkers have been shown to improve PROTAC potency by pre-organizing the molecule into a bioactive conformation. nih.gov The choice between a flexible and a rigid linker is therefore a key consideration in the design of a PROTAC for a specific target.

The inclusion of the hydrophilic PEG chain enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule, which are often challenges due to the typically high molecular weight and lipophilicity of these chimeras. cellgs.comprecisepeg.com

Strategies for Conjugating E3 Ligase Ligands and Target Protein Ligands

The bifunctional nature of N3-PEG16-Hydrazide allows for a modular and convergent synthesis of PROTACs. The azide (B81097) and hydrazide groups can be chemoselectively addressed to conjugate the E3 ligase ligand and the target protein ligand.

One common strategy involves first attaching the E3 ligase ligand to the linker. For E3 ligases like Cereblon (CRBN), ligands such as thalidomide (B1683933) and its derivatives are often used. chemrxiv.org These ligands can be functionalized with a reactive handle, for example, an aldehyde, that can be conjugated to the hydrazide end of N3-PEG16-Hydrazide to form a stable acylhydrazone linkage. This approach was demonstrated in a two-stage strategy for the rapid screening of ERα degraders, where an aldehyde-hydrazide coupling was used to generate a library of PROTACs for initial cell-based evaluation. nih.gov

Subsequently, the target protein ligand, functionalized with an alkyne group, can be attached to the azide terminus of the E3 ligase-linker conjugate via CuAAC. rsc.org This "click" reaction is highly robust and can be performed in the presence of a wide range of functional groups, which simplifies the synthesis of complex PROTAC libraries. rsc.org This modular approach allows for the rapid generation and testing of multiple PROTAC candidates with varying linkers, ligands, and attachment points to identify the most potent degrader. nih.gov

Development of Molecular Probes for Imaging Research

Molecular probes are essential tools for visualizing and studying biological processes in vitro and in vivo. The unique properties of N3-PEG16-Hydrazide make it a suitable scaffold for constructing various types of imaging probes.

Fluorescent Probe Conjugation Strategies

N3-PEG16-Hydrazide can be used to link a targeting moiety to a fluorescent dye for targeted imaging applications. The hydrazide group can be reacted with an aldehyde- or ketone-containing biomolecule or targeting ligand. For example, glycoproteins on the cell surface can be oxidized to generate aldehyde groups, which can then be labeled with a hydrazide-functionalized probe. nih.gov

The azide group on the other end of the PEG linker can then be conjugated to a fluorescent dye that has been modified with an alkyne group, using CuAAC. biochempeg.com A wide variety of fluorescent dyes are commercially available in their alkyne-modified forms. This strategy allows for the creation of targeted fluorescent probes with a flexible and hydrophilic PEG spacer that can improve the photophysical properties of the dye and reduce non-specific binding. For instance, a FAM (carboxyfluorescein)-PEG-azide conjugate can be used as a fluorescent labeling reagent. biochempeg.com Similarly, far-red fluorescent dyes like BP Fluor 647 are available as hydrazides for labeling aldehydes or ketones. broadpharm.com

Radiotracer Precursor Functionalization for Imaging Research

In the development of radiotracers for Positron Emission Tomography (PET), N3-PEG16-Hydrazide can serve as a linker to connect a targeting peptide or small molecule to a chelator for a radionuclide. For example, a targeting peptide modified with an aldehyde could be conjugated to the hydrazide group of the linker.

The azide end of the linker can then be reacted with a chelator that has been functionalized with an alkyne. This alkyne-modified chelator can then be used to complex a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). Alternatively, the azide can be used in the radiolabeling step itself. For instance, a prosthetic group containing the radionuclide (e.g., ¹⁸F) and an alkyne can be "clicked" onto the azide-functionalized targeting molecule. nih.gov This approach has been used in the synthesis of ¹⁸F-labeled bombesin (B8815690) analogue peptides for imaging gastrin-releasing peptide receptors (GRPRs). nih.gov The PEG16 linker in this context can help to improve the pharmacokinetics of the radiotracer by increasing its circulation time and reducing kidney uptake.

Bioorthogonal Labeling Methodologies in Cellular and Subcellular Research

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The azide group of N3-PEG16-Hydrazide is a key functional group for bioorthogonal labeling. thermofisher.com

One common strategy is metabolic labeling, where cells are fed with a precursor molecule containing a bioorthogonal handle. For example, cells can be cultured with an azido-sugar, which is then incorporated into cell-surface glycans. nih.gov These azide-modified glycans can then be visualized by reacting them with a probe containing a strained alkyne, such as dibenzocyclooctyne (DBCO), conjugated to a fluorophore. The N3-PEG16-Hydrazide can be used to synthesize such probes, where the hydrazide end is attached to a reporter molecule (e.g., biotin (B1667282) or a fluorophore) and the azide end is available for further modification if needed, or the roles are reversed where an alkyne-PEG-hydrazide is used to react with the metabolically incorporated azide.

The combination of the azide group for bioorthogonal ligation and the hydrazide group for classical bioconjugation allows for the assembly of sophisticated molecular tools for studying cellular and subcellular processes with high specificity and minimal perturbation of the biological system. acs.org For instance, this dual chemistry can be harnessed to create multiplexed labeling experiments, where different cellular components are tagged with distinct probes. acs.org

Strategies for Metabolic Incorporation of Reactive Handles

A fundamental challenge in chemical biology is the site-specific modification of biomolecules within their native environment. Metabolic labeling is a powerful strategy that addresses this by introducing bioorthogonal functional groups, or "reactive handles," into biomolecules as they are being synthesized by the cell. medchem101.com This is achieved by providing cells with precursor molecules (e.g., amino acids, sugars, or nucleosides) that have been subtly modified to include a reactive handle, such as an azide group. nih.gov

The cell's metabolic machinery recognizes these modified precursors and incorporates them into biopolymers like proteins, glycans, and nucleic acids. nih.gov The azide group is ideal for this purpose as it is small, non-perturbing to the structure of the biomolecule, and, crucially, absent from most natural systems, meaning it will not participate in unwanted side reactions. medchem101.comlumiprobe.com This bioorthogonality ensures that subsequent labeling reactions are highly specific to the azide-tagged biomolecule. numberanalytics.com

Once the azide handle is incorporated, it provides a specific site for covalent modification with a probe molecule. While N3-PEG16-Hydrazide itself is not typically used for metabolic incorporation, the azide functionality it contains is the same type of handle that is introduced into biomolecules using this method. The process sets the stage for a subsequent reaction with a probe, such as one containing a terminal alkyne for a click chemistry reaction. medchem101.comnih.gov

Table 1: Examples of Azide-Modified Metabolic Precursors and Their Biomolecular Targets

Metabolic Precursor Analog Target Biomolecule Class Incorporation Pathway
Azido-sugars (e.g., Ac4ManNAz) Glycans/Glycoproteins Sialic Acid Biosynthesis
Azidohomoalanine (AHA) Proteins Methionine Biosynthesis
Azido-fatty acids Lipids Fatty Acid Metabolism
Azido-nucleosides DNA/RNA Nucleic Acid Synthesis

This table illustrates how researchers can selectively introduce azide handles into different classes of biomolecules by supplying cells with the corresponding azide-bearing metabolic building blocks.

Analytical and Characterization Methodologies for N3 Peg16 Hydrazide Conjugates in Research

Spectroscopic Techniques for Conjugate Confirmation and Purity Assessment

Spectroscopic methods are fundamental in the analysis of N3-PEG16-Hydrazide conjugates, providing direct evidence of covalent bond formation and structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), is a powerful tool for the structural confirmation of N3-PEG16-Hydrazide and its conjugates. abbexa.comresearchgate.net It allows for the identification of characteristic protons in different parts of the molecule. The large number of repeating ethylene (B1197577) oxide units in the PEG chain typically produces a prominent signal around 3.6 ppm. rsc.org The formation of a hydrazone bond through the reaction of the hydrazide group with an aldehyde or ketone on a target molecule can be monitored by the appearance of new signals corresponding to the C=N-NH linkage and the disappearance of the aldehyde proton signal. nih.govnih.gov The presence of the azide (B81097) (N3) group can also be confirmed, although its direct detection by ¹H NMR is not typical; its influence on adjacent proton signals can sometimes be observed.

Table 1: Illustrative ¹H NMR Chemical Shifts for N3-PEG16-Hydrazide Conjugate Characterization

Functional GroupTypical Chemical Shift (δ, ppm)Rationale for Identification
PEG Backbone (-CH₂-CH₂-O-)~3.6Strong, characteristic signal for the repeating ethylene glycol units. rsc.org
Protons adjacent to Azide (N₃)~3.3-3.4Protons on the carbon atom directly attached to the electron-withdrawing azide group are shifted downfield.
Hydrazone Linkage (-CH=N-NH-)~7.5-8.5Appearance of a new signal in this region indicates the formation of the hydrazone bond with an aldehyde. nih.gov
Protons adjacent to Hydrazide~2.2-2.5Signals corresponding to the methylene (B1212753) groups next to the hydrazide carbonyl group.

Note: Specific chemical shifts can vary depending on the solvent and the specific structure of the conjugated molecule.

Mass Spectrometry (MS) is an indispensable technique for confirming the successful conjugation by verifying the molecular weight of the product. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly used. creativepegworks.com The mass spectrum of the purified conjugate will show a mass increase corresponding to the molecular weight of the attached N3-PEG16-Hydrazide linker (833.94 Da) over the unconjugated molecule. purepeg.com MS can also identify the presence of unreacted starting materials or byproducts, thus serving as a purity assessment tool. nih.gov In the analysis of larger bioconjugates like proteins, MS can determine the degree of PEGylation by identifying species with one, two, or more attached PEG linkers. creativepegworks.com

Table 2: Example of Molecular Weight Verification using Mass Spectrometry

AnalyteExpected Molecular Weight (Da)Observed Molecular Weight (m/z)Interpretation
Target Molecule (e.g., Peptide)1500.01500.2Unconjugated starting material.
N3-PEG16-Hydrazide833.9-Linker (not typically analyzed alone).
Mono-conjugated Product2333.92334.1Successful conjugation of one N3-PEG16-Hydrazide linker.
Di-conjugated Product3167.83168.0Presence of a species with two attached linkers.

Note: Observed m/z values are illustrative and depend on the charge state of the ion.

Chromatographic and Electrophoretic Methods for Purity and Size Analysis

Chromatographic and electrophoretic techniques are essential for separating the conjugate from reactants and for analyzing its purity and homogeneity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification and analysis of PEGylated conjugates. Size-Exclusion Chromatography (SEC-HPLC) is particularly effective for separating the much larger PEGylated conjugate from smaller, unreacted molecules based on hydrodynamic volume. mdpi.com Reversed-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. The attachment of the hydrophilic PEG chain significantly alters the retention time of the target molecule, providing a clear indication of successful conjugation. acs.org RP-HPLC can often resolve species with different numbers of attached PEG chains (e.g., mono-PEGylated vs. di-PEGylated). acs.org

Table 3: Common HPLC Methods for N3-PEG16-Hydrazide Conjugate Analysis

HPLC MethodPrincipleApplication in Conjugate Analysis
Size-Exclusion (SEC)Separation based on molecular size in solution.Purification of the conjugate from unreacted small molecules; detection of aggregates. mdpi.com
Reversed-Phase (RP-HPLC)Separation based on hydrophobicity.Purity assessment; separation of unreacted target molecule from the more hydrophilic conjugate; can separate isomers. nih.govacs.org
Ion-Exchange (IEX)Separation based on net charge.Separation of PEGylated isomers if conjugation alters the overall charge of the molecule. creativepegworks.com

Table 4: Illustrative SDS-PAGE Results for a Protein-N3-PEG16-Hydrazide Conjugation

LaneSampleApparent Molecular Weight (kDa)Observation
1Molecular Weight MarkerVariousStandard for size estimation.
2Unconjugated Protein25 kDaSingle band corresponding to the starting protein.
3Conjugation Reaction Mixture25 kDa, ~35 kDa, ~45 kDaBands for unconjugated protein, mono-conjugated, and di-conjugated species. sem.com.tr
4Purified Mono-conjugate~35 kDaSingle, higher molecular weight band indicating pure mono-PEGylated protein.

Advanced Characterization Techniques for Functionalized Materials in Research

When N3-PEG16-Hydrazide is used to functionalize surfaces or nanomaterials, a broader range of characterization techniques is employed to analyze the resulting material.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the presence of key functional groups. Characteristic peaks for the C-O-C ether stretch of the PEG backbone, the N≡N stretch of the azide group (around 2100 cm⁻¹), and the C=O stretch of the hydrazide are monitored to verify successful surface functionalization. researchgate.net

Raman Spectroscopy can also be used to detect these functional groups and is particularly useful for characterizing carbon-based materials or nanoparticles functionalized with the PEG linker. mdpi.com

For functionalized surfaces and materials, imaging techniques provide morphological and compositional information. Scanning Electron Microscopy (SEM) can be used to observe changes in the surface morphology of a material after functionalization with the N3-PEG16-Hydrazide conjugate. mdpi.com When combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis, confirming the presence of nitrogen from the azide and hydrazide groups on the material's surface. mdpi.com

Table 5: Summary of Advanced Techniques for Functionalized Materials

TechniqueInformation ProvidedRelevance to N3-PEG16-Hydrazide
FTIR Spectroscopy Presence of specific chemical bonds and functional groups.Confirms presence of PEG (C-O-C), azide (N≡N), and hydrazide (C=O, N-H) moieties. researchgate.net
Raman Spectroscopy Vibrational modes of molecules, structural fingerprinting.Provides complementary information to FTIR, useful for analyzing the underlying substrate material. mdpi.com
Scanning Electron Microscopy (SEM) Surface topography and morphology.Visualizes changes to the material surface post-functionalization. mdpi.com
Energy Dispersive X-ray Spectroscopy (EDS) Elemental composition of the surface.Confirms the presence of elements like Carbon, Oxygen, and Nitrogen, consistent with the conjugate. mdpi.com

Dynamic Light Scattering (DLS) for Nanoparticle Characterization

Dynamic Light Scattering (DLS) is a non-invasive analytical technique widely employed for determining the size distribution profile of small particles in suspension. idosi.org This methodology measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. nih.gov Smaller particles diffuse more rapidly through the solvent, leading to faster fluctuations in scattered light intensity, whereas larger particles move more slowly, causing slower fluctuations. idosi.org By analyzing these intensity fluctuations using an autocorrelator, the translational diffusion coefficient (D_t_) of the particles can be determined. The hydrodynamic diameter (D_H_), which represents the diameter of a hypothetical hard sphere that diffuses at the same rate as the particle being measured, is then calculated using the Stokes-Einstein equation. idosi.org

In the context of N3-PEG16-Hydrazide conjugates, DLS is a critical tool for characterizing the formation and stability of nanoparticles. When N3-PEG16-Hydrazide is used to link therapeutic agents or targeting ligands to a nanoparticle core, a measurable increase in the nanoparticle's hydrodynamic diameter is expected. This size increase confirms successful conjugation. For instance, in a study involving dextran-coated superparamagnetic iron oxide nanoparticles (dexSPIONs), surface modification with a dihydrazide-PEG linker resulted in an increase in the mean hydrodynamic diameter from 75.69 nm to 112.73 nm. dovepress.com This change provides evidence of the successful attachment of the PEG-hydrazide linker to the nanoparticle surface.

DLS is also instrumental in assessing the polydispersity index (PDI) of a nanoparticle suspension. The PDI is a measure of the heterogeneity of particle sizes in the mixture; a value below 0.7 is generally considered acceptable for DLS measurements, while lower values (e.g., <0.3) indicate a more monodisperse and uniform sample. ub.eduresearchgate.net For nanoparticle-based systems intended for research, maintaining a narrow size distribution is often crucial.

Furthermore, DLS is used to evaluate the stability of conjugates under various environmental conditions. The hydrazone bond, which can be formed by the reaction of the hydrazide group of N3-PEG16-Hydrazide with an aldehyde or ketone, is often designed to be pH-sensitive. biochempeg.com DLS can monitor changes in particle size over time at different pH values to assess the stability of the linkage and the integrity of the nanoparticle. For example, studies on PEG-phosphatidylethanolamine (PEG-PE) conjugates with hydrazone linkages have shown that the micelles can be stable at a physiological pH of 7.4 but degrade rapidly under acidic conditions (e.g., pH 5.5). nih.gov This pH-responsive behavior is tracked by observing the disappearance or aggregation of the nanoparticles via DLS. nih.gov

The following table presents representative data obtained from DLS analysis of nanoparticles functionalized with PEG-hydrazide linkers.

Nanoparticle SystemHydrodynamic Diameter (D_H) / Z-average (nm)Polydispersity Index (PDI)Reference
Dextran-coated SPIONs (dexSPIONs)75.69 ± 0.43Not Reported dovepress.com
dihydrazide-PEG-dexSPIONs112.73 ± 0.74Not Reported dovepress.com
Cetuximab-PEG-dexSPIONs137.40 ± 1.60Not Reported dovepress.com
pH-Responsive Micelles (pH 7.4)~12<0.2 nih.gov
Dynamic Constitutional FrameworksVariable0.05 - 0.7 researchgate.net

Atomic Force Microscopy (AFM) and Electron Microscopy for Surface Analysis

While DLS provides information about the size of particles in a hydrated state, Atomic Force Microscopy (AFM) and Electron Microscopy (EM) offer direct visualization of individual particles and surfaces, providing crucial data on morphology, topography, and core size.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. acs.org It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The forces between the tip and the sample lead to a deflection of the cantilever, which is measured by a laser and photodiode system. This allows for the generation of a detailed topographical map. nih.gov

In the study of N3-PEG16-Hydrazide conjugates, AFM is particularly useful for analyzing surfaces functionalized with these linkers. For example, AFM can be used to characterize the surface of a material after the covalent attachment of azide-terminated PEG chains, a functionality present in N3-PEG16-Hydrazide. nih.gov Studies have demonstrated the use of AFM to image patterned PEG hydrogels on azide-functionalized surfaces, revealing the height and structure of the hydrogel features with nanoscale resolution. acs.orgunits.it In one such study, AFM imaging of patterned PEG hydrogels showed line widths of approximately 60 µm with heights of several hundred nanometers, confirming the successful and spatially controlled surface modification. acs.org

AFM can also provide insights into the conformation of the PEG chains on a surface, distinguishing between "mushroom" and "brush" regimes, which depend on the grafting density of the polymer. jku.at This information is vital for understanding how the PEGylated surface will interact with its environment. Furthermore, AFM can be used to measure the thickness of nanoparticle coatings. For instance, AFM analysis of a single PEG crystal before and after decoration with iron oxide nanoparticles showed an increase in thickness from approximately 8 nm to 28 nm. researchgate.net

The table below summarizes typical data obtained from AFM analysis of PEG-functionalized surfaces.

SampleMeasurementValueReference
Patterned PEG Hydrogel on Azide-Functionalized SurfaceFeature Height~400 nm acs.org
Patterned PEG Hydrogel on Azide-Functionalized SurfaceFeature Width~60 µm acs.org
PEG Single CrystalThickness~8 nm researchgate.net
Fe3O4 Nanoparticle Decorated PEG Single CrystalThickness~28 nm researchgate.net

Electron Microscopy (EM)

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for the characterization of nanoparticle conjugates.

Transmission Electron Microscopy (TEM) provides high-resolution images of individual nanoparticles, allowing for the direct measurement of their core diameter, shape, and morphology. acs.orgresearchgate.net This is complementary to DLS, which measures the hydrodynamic diameter, including the PEG linker and the associated solvent layer. medscape.com The core size determined by TEM is typically smaller than the hydrodynamic diameter from DLS. For example, TEM analysis of cetuximab-conjugated iron oxide nanoparticles revealed an average particle core size of approximately 10–20 nm, whereas DLS measured a much larger hydrodynamic diameter of 137.40 nm due to the dextran (B179266) coating, PEG linker, and antibody conjugation. dovepress.com TEM can also reveal if nanoparticles have aggregated. acs.org

Scanning Electron Microscopy (SEM) scans the surface of a material with a focused beam of electrons to produce images of its topography and composition. While generally offering lower resolution than TEM, SEM is highly effective for visualizing the surface morphology of larger structures, such as patterned hydrogels or microparticles. acs.org It can be used to confirm the uniformity of surface coatings and to identify the presence of defects or aggregates over a larger area. acs.org For example, SEM has been used alongside AFM to confirm the structure of patterned PEG hydrogels on functionalized silicon wafers. acs.org

The following table provides examples of data obtained from electron microscopy for nanoparticle conjugates.

Nanoparticle SystemTechniqueMeasurementValueReference
Cetuximab-PEG-dexSPIONsTEMCore Diameter~10-20 nm dovepress.com
PEG-coated Silver NanoparticlesTEMParticle Size10-23 nm researchgate.net
PEG-grafted Iron Oxide NanoparticlesTEMCore Diameter3.5 - 9.6 nm acs.org
Patterned PEG HydrogelSEMFeature Width~60 µm acs.org

Future Research Directions and Unexplored Avenues for N3 Peg16 Hydrazide in Academic Inquiry

Development of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The current synthesis of N3-PEG16-Hydrazide and similar PEG-based linkers often involves multi-step processes that can be time-consuming and may utilize reagents that are not environmentally benign. Future research should prioritize the development of more efficient and sustainable synthetic methodologies.

Key Research Objectives:

Streamlining Synthesis: Investigating one-pot or flow chemistry approaches could significantly reduce reaction times and purification steps. For instance, the sequential functionalization of oligo(ethylene glycols) (OEGs) could be optimized to improve yields and minimize waste. nih.gov

Green Chemistry Principles: The exploration of enzymatic catalysis or the use of greener solvents and reagents would align the synthesis of these linkers with principles of sustainability.

Scalability: Developing synthetic routes that are readily scalable is crucial for making these valuable research tools more accessible and cost-effective for the broader academic community. nih.govprecisepeg.com

A comparative analysis of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Stepwise Organic Synthesis High purity and defined molecular weight (monodispersity). acs.orgOften involves multiple steps, leading to lower overall yields and increased purification needs. acs.org
Automated Solid-Phase Synthesis High throughput and potential for library generation. google.comnih.govCan be limited by the scale of synthesis and the cost of instrumentation.
Enzymatic Synthesis High specificity and mild reaction conditions.Enzyme stability and cost can be limiting factors.
Click Chemistry Assembly High efficiency and orthogonality, allowing for modular construction of larger PEG chains. nih.govRequires pre-functionalized building blocks.

Expansion of N3-PEG16-Hydrazide to New Bioorthogonal Reactivities and Ligation Chemistries

While the azide (B81097) and hydrazide functionalities of N3-PEG16-Hydrazide are highly useful, expanding its repertoire of bioorthogonal reactions would significantly broaden its applicability. nih.govaxispharm.com

Potential Avenues for Expansion:

Introducing New Reactive Moieties: Future research could focus on synthesizing analogs of N3-PEG16-Hydrazide that incorporate other bioorthogonal groups, such as alkynes for copper-free click chemistry (e.g., with DBCO or BCN), tetrazines for reaction with trans-cyclooctenes, or nitrones for strain-promoted alkyne-nitrone cycloaddition (SPANC). nih.govbiochempeg.comnih.gov This would allow for dual or even triple labeling experiments within the same biological system. nih.gov

Developing Cleavable Linker Variants: Incorporating cleavable moieties within the PEG chain, such as disulfide bonds (reducible), esters (hydrolyzable), or pH-sensitive acetals, would enable the controlled release of conjugated molecules under specific physiological conditions. nofeurope.comnih.gov This is particularly relevant for applications in drug delivery and probe activation.

Exploring Orthogonal Ligation Chemistries: The development of linker systems that allow for multiple, mutually exclusive conjugation reactions is a key goal. nih.gov For example, combining strain-promoted azide-alkyne cycloaddition (SPAAC) with tetrazine ligation would enable the sequential or simultaneous attachment of different molecules. nih.govnih.gov

Integration into Automated Synthesis and High-Throughput Screening Platforms for Research

The integration of N3-PEG16-Hydrazide and its derivatives into automated synthesis and high-throughput screening (HTS) platforms promises to accelerate discovery in various research areas. researchgate.net

Key Integration Points:

Automated Peptide and Oligonucleotide Synthesis: N3-PEG16-Hydrazide can be incorporated as a functional building block in automated synthesizers to create libraries of labeled peptides or nucleic acids. nih.govnih.gov

PROTAC and ADC Development: In the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), automated platforms can be used to rapidly assemble libraries of molecules with varying linker lengths and compositions, using N3-PEG16-Hydrazide as a versatile component. fcad.combiochempeg.com

High-Throughput Screening Assays: The ability to conjugate fluorescent dyes or other reporter molecules using N3-PEG16-Hydrazide facilitates the development of HTS assays for studying protein-protein interactions, enzyme activity, and cellular uptake.

Design of Multivalent and Multi-Functional Conjugates with N3-PEG16-Hydrazide

Moving beyond simple bifunctional linkers, the design of multivalent and multi-functional conjugates using N3-PEG16-Hydrazide as a scaffold opens up new possibilities for creating complex molecular architectures. creativepegworks.commdpi.com

Design Strategies and Applications:

Branched and Dendrimeric Structures: By using multi-arm PEG cores, it is possible to create conjugates that display multiple copies of a ligand or drug molecule. creativepegworks.commdpi.comjenkemusa.com This can lead to enhanced binding affinity (avidity) and increased drug loading capacity. mdpi.comjenkemusa.com

Multi-Functional Probes: N3-PEG16-Hydrazide can be used to assemble probes that combine different functionalities, such as a targeting moiety, an imaging agent, and a therapeutic payload, all on a single molecule. researchgate.net

Targeted Nanoparticle Systems: The linker can be used to attach targeting ligands and other functional molecules to the surface of nanoparticles, creating sophisticated drug delivery and diagnostic systems. researchgate.net

Computational Chemistry and Modeling Approaches for Predicting Reactivity and Conjugate Behavior

Computational chemistry and molecular modeling can provide valuable insights into the reactivity of N3-PEG16-Hydrazide and the behavior of its conjugates, guiding experimental design and saving resources.

Modeling Applications:

Predicting Reaction Kinetics: Quantum mechanics (QM) calculations can be used to predict the reaction rates of the azide and hydrazide groups with their respective partners, helping to optimize reaction conditions.

Conformational Analysis: Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of the PEG chain and how it influences the accessibility of the reactive end groups. chempep.com This is crucial for understanding how the linker affects the properties of the conjugated biomolecule.

Predicting Conjugate Properties: Modeling can be used to predict properties such as the solubility, stability, and hydrodynamic radius of the final conjugate, aiding in the design of molecules with desired pharmacokinetic profiles. chempep.com

Exploration of N3-PEG16-Hydrazide in Advanced Materials with Tunable Properties for Research

The unique properties of N3-PEG16-Hydrazide make it an attractive building block for the creation of advanced materials with tunable properties for various research applications. alfa-chemistry.combiochempeg.com

Potential Material Science Applications:

Q & A

Q. How should researchers document and archive raw data for this compound studies to ensure reproducibility?

  • Methodology : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectra, chromatograms, and experimental logs in repositories like Zenodo or Figshare. Use standardized metadata templates to describe instrumentation parameters and software versions .

Tables: Best Practices for Data Reporting

Data Type Recommended Technique Quality Control Metrics References
Purity analysisHPLC with UV detection≥95% purity; retention time consistency
Stability profilingLC-MS under stress conditionsDegradation products ≤2% after 14 days
Bioconjugation efficiencyFluorescence resonance assaySignal-to-noise ratio ≥10:1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.